Benzophenone hydrazone

概要

説明

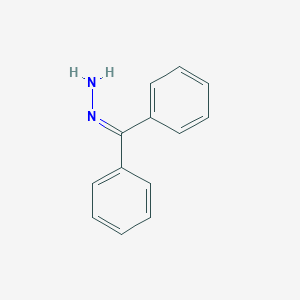

Benzophenone hydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzophenone, where the carbonyl group is replaced by a hydrazone group. This compound is known for its applications in various fields, including organic synthesis, photochemistry, and material science.

準備方法

Synthetic Routes and Reaction Conditions: Benzophenone hydrazone can be synthesized through the reaction of benzophenone with hydrazine. The typical procedure involves dissolving benzophenone in absolute ethanol and adding hydrazine. The mixture is then heated under reflux for several hours. Upon cooling, this compound crystallizes out of the solution .

Industrial Production Methods: In industrial settings, this compound is produced by mixing benzophenone and hydrazine in a suitable solvent, followed by heating and subsequent crystallization. The process may involve additional steps such as purification through recrystallization to achieve high purity .

化学反応の分析

Oxidation Reactions

Benzophenone hydrazone undergoes oxidation to generate diazo compounds and other intermediates. Key examples include:

Reaction with 1-Chlorobenzotriazole

-

Process : Three equivalents of 1-chlorobenzotriazole oxidize this compound in a stepwise pathway:

-

Mechanism : Sequential oxidation and coupling steps dominate the reaction .

Oxidation to Diazo Compounds

-

Reagent : TsNIK (tosyliminoiodinane).

-

Conditions : Stirring for 1 hour at room temperature.

-

Outcome : High-yield conversion to diphenyldiazomethane (Table 1) .

| Entry | Substrate | Product | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| 15 | 5 o | 6 o | 54 | 48:52 |

| 16 | 5 p | 6 p | 99 | 16:84 |

Condensation Reactions

This compound participates in condensation to form azines or coupled products:

Formation of Azines

-

Reagents : Ketones or aldehydes.

-

Reaction :

$$ \text{R}_2\text{C=N–NH}_2 + \text{R}_2\text{C=O} \rightarrow \text{R}_2\text{C=N–N=CR}_2 + \text{H}_2\text{O} $$

Acylation and Derivatization

Functionalization of the hydrazone moiety enhances bioactivity:

N-Acylated Thiourea/Urea Derivatives

-

Reagents : Thiourea or urea derivatives.

-

Bioactivity :

| Compound | LC (mmol L) | Activity Enhancement |

|---|---|---|

| 8a–i | 0.305–1.842 | 3.5–5.5× |

| 12b–f, 12h | 0.416–2.036 | 2.5–4.8× |

Sulfonation and Haloalkane Coupling

-

Reagents : Sulfuryl chloride (SOCl) or methyl iodide.

-

Products : Sulfonated intermediates (e.g., intermediate C) or alkylated derivatives .

Hydrolysis and Stability

-

Hydrolysis :

$$ \text{R}_2\text{C=N–NH}_2 + \text{H}_2\text{O} \rightarrow \text{R}_2\text{C=O} + \text{H}_2\text{N–NH}_2 $$ -

Sensitivity : 10–10-fold more reactive than analogous oximes .

Metal Ion Detection

-

Application : Fluorescent probe for Cu, Zn, and Ni.

Key Reaction Data Table

科学的研究の応用

Agricultural Applications

Insecticides and Acaricides

Benzophenone hydrazones are primarily recognized for their potential as insecticides and acaricides. Research has indicated that derivatives of benzophenone hydrazone demonstrate considerable bioactivity against pests such as Tetranychus cinnabarinus (red spider mite) and Brevipalpus brassicae. A study reported that several synthesized compounds exhibited LC50 values ranging from 0.305 to 2.036 mmol L, showcasing their effectiveness as potential lead compounds for developing new insecticides .

Case Study: Synthesis and Bioactivity Evaluation

- Compounds Tested: Novel this compound N-acylated thiourea and urea derivatives.

- Results: Significant acaricidal activity was observed, with some compounds showing 2.5-5.5 times higher efficacy than the parent molecule.

- Implication: These findings suggest that structural modifications can enhance the activity of benzophenone hydrazones, paving the way for more effective agricultural chemicals.

Medicinal Chemistry

Antimicrobial Properties

Benzophenone hydrazones have also been explored for their antimicrobial properties. A series of hydrazones synthesized from thiazole scaffolds demonstrated moderate to good growth inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi .

Case Study: Antimicrobial Screening

- Compounds Tested: Hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide.

- Results: Some derivatives exhibited superior free-radical scavenging abilities, indicating potential antioxidant properties.

- Implication: The versatility of these compounds suggests they could be further developed into effective antimicrobial agents.

Analytical Applications

Detection and Separation Techniques

Benzophenone hydrazones are utilized in analytical chemistry for the detection and separation of metal ions, organic molecules, and other analytes in various samples. They have been shown to form stable complexes with metal ions, which can be exploited for analytical purposes .

Comprehensive Review Findings

A review covering the analytical applications of hydrazone derivatives highlighted their utility in:

- Metal Ion Detection: Effective chelators for transition metals.

- Organic Compound Identification: Used in chromatographic techniques.

- Environmental Monitoring: Detection of pollutants in water samples.

Electrochemical Applications

Recent studies have explored the electrochemical properties of benzophenone hydrazones, particularly their behavior during oxidative transformations. These compounds can serve as intermediates in electrosynthetic processes, contributing to the development of novel materials with specific electronic properties .

Case Study: Electrochemical Oxidation

- Reactions Studied: Benzophenone hydrazones underwent oxidative transformations yielding various products.

- Implications: Understanding these reactions can lead to advancements in material science and the development of sensors.

Summary Table of Applications

作用機序

The mechanism of action of benzophenone hydrazone involves its ability to form reactive intermediates. For example, in the presence of oxidizing agents, it can form diphenyldiazomethane, which can further react to form various products. The hydrazone group can also participate in nucleophilic addition reactions, forming stable intermediates that can undergo further transformations .

類似化合物との比較

Benzophenone: The parent compound, which has a carbonyl group instead of a hydrazone group.

Phenylhydrazone Derivatives: Compounds where the hydrazone group is attached to different aromatic rings.

Azo Dyes: Compounds that contain azo groups (-N=N-) and are used as dyes.

Uniqueness: Benzophenone hydrazone is unique due to its ability to form stable intermediates and its versatility in various chemical reactions. Its applications in photochemistry and material science also distinguish it from other similar compounds .

生物活性

Benzophenone hydrazones represent a significant class of organic compounds recognized for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of benzophenone hydrazones, particularly focusing on their antioxidant, urease inhibitory, and insecticidal properties.

Synthesis of Benzophenone Hydrazones

Benzophenone hydrazones are synthesized through the condensation reaction between benzophenones and hydrazine derivatives. This process typically involves the use of various substituents on the aromatic rings to enhance biological activity. The general synthetic route is as follows:

- Reagents : Benzophenone, hydrazine hydrate, and anhydrous ethanol.

- Procedure :

- Mix benzophenone with hydrazine in anhydrous ethanol.

- Heat the mixture under reflux for several hours.

- Isolate the product through crystallization or precipitation.

This method allows for the modification of substituents to create a library of compounds with varying biological activities.

1. Antioxidant Activity

Benzophenone hydrazones have demonstrated significant antioxidant properties. A study evaluated 25 derivatives for their ability to scavenge DPPH radicals, a common method for assessing antioxidant capacity. The results are summarized in Table 1:

| Compound No. | DPPH Scavenging IC50 (µM) |

|---|---|

| 1 | 26.0 ± 0.52 |

| 8 | 19.45 ± 1.25 |

| 23 | 21.72 ± 1.49 |

| 2 | 286.59 ± 1.56 |

The most potent compounds (1, 8, and 23) exhibited IC50 values significantly lower than the standard antioxidant ascorbic acid (122.45 ± 3.17 µM), indicating their potential as effective antioxidants .

2. Urease Inhibition

Urease inhibition is another critical biological activity associated with benzophenone hydrazones, particularly in the context of treating urease-related disorders such as gastric ulcers and infections caused by Helicobacter pylori. The urease inhibitory activities of selected compounds are shown in Table 2:

| Compound No. | Urease Inhibition IC50 (µM) |

|---|---|

| 1 | 102.66 ± 1.5 |

| 8 | 36.36 ± 0.94 |

| 15 | 55.5 ± 0.69 |

| Standard | Thiourea (21 ± 0.11) |

Compounds like 8 and 15 showed promising urease inhibitory potential with IC50 values lower than thiourea, suggesting their effectiveness in inhibiting urease activity .

3. Insecticidal Activity

Benzophenone hydrazones have also been evaluated for their insecticidal properties against various pests. A study reported that several synthesized derivatives exhibited excellent bioactivity against Tetranychus cinnabarinus and Brevipalpus brassicae. The results are summarized in Table 3:

| Compound No. | LC50 (mmol L⁻¹) against Tetranychus cinnabarinus |

|---|---|

| Parent Molecule | - |

| Compound A | 0.305 |

| Compound B | 0.500 |

| Compound C | 2.036 |

The compounds demonstrated LC50 values significantly lower than the parent molecule, indicating enhanced insecticidal activity .

Structure-Activity Relationship (SAR)

The biological activities of benzophenone hydrazones are influenced by their structural characteristics, particularly the nature and position of substituents on the aromatic rings and the hydrazone moiety itself:

- Halogen Substituents : Compounds with halogen substitutions at specific positions exhibited improved bioactivity.

- Hydroxyl Groups : The presence and position of hydroxyl groups significantly affected both antioxidant and urease inhibitory activities.

- Acyloxy Groups : Acyloxy-substituted derivatives showed enhanced insecticidal properties compared to their non-acylated counterparts.

Case Studies

Several case studies highlight the practical applications of benzophenone hydrazones in various fields:

- Antioxidant Applications : Compounds have been explored for use in food preservation due to their ability to inhibit oxidative degradation.

- Pharmaceutical Development : Benzophenone hydrazones are being investigated as lead compounds for new drugs targeting urease-related diseases.

- Agricultural Use : Their insecticidal properties make them candidates for developing environmentally friendly pesticides.

特性

IUPAC Name |

benzhydrylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCSNMDOZNUZIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063806 | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellow powder; [Acros Organics MSDS] | |

| Record name | Benzophenone hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.000151 [mmHg] | |

| Record name | Benzophenone hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5350-57-2 | |

| Record name | Benzophenone hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylmethylidenehydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone hydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, diphenyl-, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzophenonehydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHYLIDENEHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2WWI81YAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of benzophenone hydrazone?

A1: this compound (C13H12N2) consists of a benzophenone moiety (C6H5)2CO linked to a hydrazine group (NH2NH2) through a carbon-nitrogen double bond (C=N).

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 196.25 g/mol.

Q3: How can this compound be characterized spectroscopically?

A3: this compound can be characterized using various spectroscopic techniques:* FTIR: The characteristic peaks for this compound include N-H stretching vibrations around 3300 cm-1, C=N stretching at approximately 1600 cm-1, and aromatic C=C stretching around 1500-1600 cm-1. [] * NMR: 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, ]

Q4: How is this compound synthesized?

A4: this compound is typically synthesized by reacting benzophenone with hydrazine hydrate. The reaction can be catalyzed by acids like acetic acid [] or by ammonium ionic liquids for improved efficiency. []

Q5: What is diphenyldiazomethane, and how is it related to this compound?

A5: Diphenyldiazomethane (Ph2CN2) is a valuable reagent often used to protect carboxylic acids. It is prepared by oxidizing this compound using various oxidizing agents like Magtrieve (CrO2) [], alumina-supported KMnO4 [], or peracetic acid. []

Q6: How can this compound be used to synthesize indoles?

A6: this compound can be N-arylated with aryl halides using a palladium catalyst. The resulting N-aryl benzophenone hydrazones are then subjected to hydrolysis and Fischer cyclization to produce indoles. This methodology is versatile and allows for the synthesis of diversely substituted indoles. [, ]

Q7: Can this compound be used in C-N coupling reactions?

A7: Yes, this compound participates in both palladium-catalyzed Buchwald-Hartwig reactions and copper-catalyzed Chan-Evans-Lam reactions. These reactions allow for the formation of C-N bonds with aryl chlorides and aryl boronic acids, respectively, providing a route to access aryl hydrazines indirectly. []

Q8: What catalytic processes involve this compound?

A8: this compound has shown promise in nickel-catalyzed reactions:* Alkyne Hydrohydrazonation: Nickel catalysts with N-heterocyclic carbene (NHC) ligands facilitate the addition of this compound to internal alkynes, yielding ketazines. []* N-Arylation: Nickel complexes with NHC ligands effectively catalyze the coupling of this compound with aryl bromides, offering a simple route to aryl hydrazones. []

Q9: What are the applications of this compound in material science?

A9: this compound derivatives are incorporated into diarylethene molecules to create photochromic materials. These materials exhibit changes in their photochromic and fluorescent properties upon irradiation with UV/Vis light and in the presence of metal ions like Cu2+. This property makes them suitable for applications in colorimetric and fluorescent chemosensors and molecular logic circuits. []

Q10: How is this compound used in insecticide development?

A10: this compound derivatives exhibit potent insecticidal and acaricidal activity. [, , ] Structural modifications on both the aromatic and hydrazone moieties influence their activity. Compounds with halogen and triflate or perhaloalkoxy substituents on the aromatic rings and acyl-type substituents on the hydrazone generally display enhanced insecticidal activity. []

Q11: What other biological applications are being explored for this compound?

A11: this compound derivatives are being investigated for their potential as antimicrobial agents. Hyaluronic acid (HA) modified with this compound showed promising results in antimicrobial tests, exhibiting higher activity and a longer-lasting effect compared to native HA. [, ]

Q12: How stable is this compound?

A12: While generally stable, this compound can turn yellow upon prolonged storage. Purification methods using activated carbon and organic solvents have been developed to address this issue. []

Q13: How is this compound analyzed?

A13: Various analytical techniques are used to characterize and quantify this compound:* HPLC: Used to determine the purity of synthesized this compound. []* TLC: Utilized to monitor the progress of reactions involving this compound, differentiating it from reactants and products based on their Rf values. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。